Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals. The compound features a tert-butyl group, a cyano group, and a diazepane ring, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is synthesized by reacting potassium carbonate, acetylacetone, and 2-cyanoacetamide in water at room temperature . The resulting product is then subjected to further reactions to introduce the tert-butyl and diazepane groups.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for high yield and efficiency. The reactions are carried out under controlled conditions to ensure the purity and quality of the final product. The use of in situ React IR technology helps monitor the reaction progress and confirm the effectiveness of the reagents .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the diazepane ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium carbonate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Its use in industrial processes includes the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate involves its ability to act as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, which helps in selective reactions. The cyano group can participate in nucleophilic addition reactions, while the diazepane ring can interact with various molecular targets, influencing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar in structure but lacks the diazepane ring.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: An intermediate in the synthesis of the target compound.
Uniqueness
Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-11-14(2)20-16(15(13)12-19)21-7-6-8-22(10-9-21)17(23)24-18(3,4)5/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLQUAJFYUPUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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